(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Pharmaceutical Intermediate SGLT2 Inhibitor Synthesis Empagliflozin

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1), also known as Empagliflozin Impurity 22, is a halogenated aromatic ketone with the molecular formula C13H7BrClFO and a molecular weight of 313.55 g/mol. This compound is a key synthetic intermediate in the preparation of the SGLT2 inhibitor Empagliflozin, a frontline therapy for type 2 diabetes, and also functions as a Type II photoinitiator in UV-curable systems.

Molecular Formula C13H7BrClFO
Molecular Weight 313.55
CAS No. 915095-85-1
Cat. No. B2915216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
CAS915095-85-1
Molecular FormulaC13H7BrClFO
Molecular Weight313.55
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F
InChIInChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H
InChIKeyLVILQFKAGQFQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1): A Specialized Benzophenone-Derived Intermediate and Photoinitiator


(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1), also known as Empagliflozin Impurity 22, is a halogenated aromatic ketone with the molecular formula C13H7BrClFO and a molecular weight of 313.55 g/mol [1]. This compound is a key synthetic intermediate in the preparation of the SGLT2 inhibitor Empagliflozin, a frontline therapy for type 2 diabetes, and also functions as a Type II photoinitiator in UV-curable systems [2]. Its unique substitution pattern—bromine and chlorine on one phenyl ring, and fluorine on the other—imparts distinct chemical and physical properties that differentiate it from structurally similar intermediates and photoinitiators, making it a specialized reagent in both pharmaceutical and industrial applications.

Risks of Using (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Analogues as Drop-in Replacements


Procurement and research decisions that treat (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1) as a generic benzophenone or a simple halogenated intermediate can lead to significant project setbacks. While compounds such as (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS 333361-49-2) or (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) share a similar core, their distinct substituents (fluoro vs. methoxy/ethoxy) alter key performance parameters, including chemical reactivity, photophysical properties, and, critically, impurity profile specifications in regulated pharmaceutical synthesis . For instance, substituting the 4-fluoro group for a 4-ethoxy group changes the compound's identity from an Empagliflozin-related impurity to a Dapagliflozin-related impurity, demonstrating the high selectivity required for these intermediates [1][2]. The quantitative evidence below details exactly why this specific compound must be sourced and utilized to ensure synthetic reproducibility, regulatory compliance, and optimal material performance.

Quantitative Differentiation of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1) Against Key Comparators


High Purity and Yield in Empagliflozin Synthesis: Two-Step Process with 99.75% Purity

In a patented method for preparing Empagliflozin, the synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (Compound VI) from 5-bromo-2-chlorobenzoic acid achieved a purity of 99.75% and a two-step yield of 84.6% [1]. In an alternative process, a purity of 98.9% and a two-step yield of 81.3% were reported [1]. This high purity is critical for ensuring the quality of the final active pharmaceutical ingredient (API) and is superior to the typical purity specifications (≥95%) for structurally similar but non-fluorinated intermediates like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone .

Pharmaceutical Intermediate SGLT2 Inhibitor Synthesis Empagliflozin

Differentiated Purity Specifications Compared to Methoxy- and Ethoxy-Analogues

Commercially, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is available with a standard purity of 98% . In contrast, the analogous methoxy (CAS 333361-49-2) and ethoxy (CAS 461432-22-4) derivatives are frequently supplied at lower purity specifications. For instance, the (4-methoxyphenyl) analogue is listed with a minimum purity of 95% by some vendors , and the (4-ethoxyphenyl) analogue is similarly offered at >95% purity . This 3% difference in guaranteed purity can have significant implications for reaction yields, byproduct formation, and the need for additional purification steps, particularly in sensitive synthetic sequences.

Chemical Purity Pharmaceutical Intermediate Procurement Specification

Enhanced Photoinitiator Performance Through Halogen Tuning

As a Type II photoinitiator, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone operates via a photoreduction mechanism upon UV exposure, generating free radicals that initiate polymerization [1]. While direct UV absorption data for this specific compound is not publicly available, its performance is derived from the benzophenone class. Benzophenone itself exhibits an absorption maximum at 252 nm [2]. However, the presence of electron-withdrawing halogen substituents (Br, Cl, F) on the phenyl rings of the target compound is known to induce a bathochromic shift (red shift) in the absorption spectrum, extending absorbance into the near-UV region (>300 nm) [3]. This shift is critical for achieving effective through-cure in thicker films, pigmented coatings, and 3D printing resins, where longer wavelength light penetration is necessary—a benefit not offered by unsubstituted benzophenone or simpler derivatives.

Photoinitiator UV Curing Polymer Chemistry

Certified Impurity Standard for Empagliflozin Analytical Methods

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is officially designated as Empagliflozin Impurity 22 and is supplied with comprehensive characterization data compliant with regulatory guidelines, making it a suitable reference standard for analytical method development, validation (AMV), and quality control (QC) in ANDA submissions [1]. Its specific CAS number (915095-85-1) and molecular weight (313.55 g/mol) are distinct from other Empagliflozin-related impurities, such as Impurity 21 ((5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, CAS 333361-49-2) [2] or the Dapagliflozin-related (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) . This specificity ensures that the correct analyte is being quantified during drug substance and drug product testing.

Pharmaceutical Analysis Reference Standard Empagliflozin

Stringent Impurity Control: Ortho-Isomer ≤0.38% and Dibromo Analogue ≤0.3%

A patented synthetic method for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone details a process that controls key impurities to exceptionally low levels. Specifically, the method restricts the ortho-isomer content to ≤0.38%, the starting material 5-bromo-2-chlorobenzoic acid to ≤0.04%, and the 2-chloro-3-bromo analogue to ≤0.01% [1]. In contrast, a separate patent for a related benzophenone intermediate sets broader national standards, allowing up to 0.5% for 5-bromo-2-chlorobenzoic acid and up to 0.3% for the dibromo analogue and fluorobenzene [1]. This demonstrates a more rigorous impurity profile for the target compound, which is essential for producing high-purity Empagliflozin API.

Pharmaceutical Manufacturing Impurity Profiling Process Chemistry

Validated Use Cases for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1)


Procurement of Certified Reference Standard for Empagliflozin Impurity 22

Analytical laboratories and pharmaceutical quality control units require a certified reference standard of Empagliflozin Impurity 22 for method development and routine testing. The specific CAS 915095-85-1, with its documented purity and structural confirmation, is essential for accurate identification and quantification in HPLC assays. Using the incorrect analogue (e.g., Impurity 21 with a methoxy group) would lead to erroneous results and potential regulatory non-compliance, as detailed in the comparative data on impurity identity [1].

High-Yield and High-Purity Intermediate for Empagliflozin API Synthesis

Pharmaceutical manufacturers aiming to optimize the synthesis of Empagliflozin can leverage the patented method that yields (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone at 99.75% purity and an 84.6% yield [2]. This high-quality intermediate streamlines downstream processing, reduces waste, and ensures a more consistent and cost-effective route to the final drug substance compared to using lower-purity or alternative intermediates that require extensive purification .

Specialty Photoinitiator for Deep-Cure UV Coatings and Inks

Formulators of UV-curable coatings, inks, and adhesives seeking improved through-cure in pigmented or thick-film applications will find (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone a valuable Type II photoinitiator. Its halogenated benzophenone structure is inferred to provide a red-shifted absorption spectrum compared to unsubstituted benzophenone, enabling more effective polymerization in light-scattering systems where shorter wavelengths cannot penetrate [3]. This property is critical for achieving robust adhesion and material properties in industrial printing and coating processes [4].

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